(Pentan-3-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
pentan-3-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c1-3-5(4-2)8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYQVOGCMGVXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pentan 3 Ylthiourea and Its Analogs
Established Synthetic Routes to N-Alkylthioureas
The formation of the thiourea (B124793) backbone (-NH-C(S)-NH-) is typically achieved through one of two primary strategies: the coupling of an isothiocyanate with an amine or the condensation of thiourea or its precursors with acyl halides.
The most direct and widely employed method for synthesizing N-substituted thioureas is the nucleophilic addition of an amine to an isothiocyanate (R-N=C=S). nih.govresearchgate.netresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. The core of this approach is the reaction between an amine's nucleophilic nitrogen atom and the electrophilic carbon atom of the isothiocyanate group. ijacskros.com
The requisite isothiocyanates can be prepared through various methods, including the reaction of primary amines with hazardous reagents like thiophosgene (B130339) or, more commonly, through the desulfurization of dithiocarbamate (B8719985) salts formed from the reaction of an amine with carbon disulfide. ijacskros.com The versatility of this approach allows for the synthesis of a wide array of unsymmetrically substituted thioureas by selecting the appropriate amine and isothiocyanate precursors. researchgate.net
An alternative and highly versatile route involves the in-situ generation of an acyl isothiocyanate, which subsequently reacts with an amine. nih.govmdpi.com This two-step, one-pot procedure typically begins with the reaction of a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, with an acyl chloride (e.g., benzoyl chloride) in a suitable solvent like acetone (B3395972). researchgate.netresearchgate.net This forms a highly reactive N-acyl isothiocyanate intermediate.
The intermediate is not isolated but is directly treated with a primary or secondary amine. mdpi.com The amine adds to the isothiocyanate, forming an N-acyl thiourea derivative. In many cases, a subsequent hydrolysis step, often under basic conditions, is required to cleave the acyl group and yield the desired N-alkylthiourea. researchgate.net
Targeted Synthesis of N-Pentan-3-ylthiourea
While specific literature detailing the synthesis of N-(Pentan-3-yl)thiourea is not prevalent, its preparation can be confidently proposed based on the established methodologies described above. The most logical approach would be the reaction of pentan-3-amine with a suitable thiocarbonylating agent.
A practical proposed synthesis involves the reaction of pentan-3-amine with carbon disulfide, typically in the presence of a base, to form an intermediate dithiocarbamate salt. This intermediate can then be treated with a desulfurizing agent to yield pentan-3-yl isothiocyanate, which can be reacted with ammonia. A more direct one-pot method involves the reaction of two equivalents of the amine with carbon disulfide, which can lead to the formation of the symmetrically disubstituted thiourea, or under controlled conditions, can be adapted for the synthesis of the monosubstituted title compound. organic-chemistry.orgsemanticscholar.org
Proposed Reaction Scheme:
(Further reaction and workup would lead to the target molecule)
To maximize the yield and purity of N-(Pentan-3-yl)thiourea, several reaction parameters would need to be systematically optimized. Drawing from studies on analogous N-alkylthioureas, the following factors are critical. nih.govresearchgate.netsemanticscholar.org
Solvent Selection : The choice of solvent can significantly impact reaction rate and yield. While acetone is common for acyl isothiocyanate routes mdpi.comresearchgate.net, greener alternatives like water or deep eutectic solvents have proven effective for other thiourea syntheses. organic-chemistry.orgrsc.orgnih.gov
Temperature Control : Thiourea formation can often be achieved at room temperature, but for less reactive substrates or to increase the reaction rate, heating under reflux may be necessary. researchgate.netanalis.com.my Each reaction must be optimized to find the ideal balance between reaction time and potential side-product formation.
Catalysis : In heterogeneous reaction mixtures, such as those involving sparingly soluble salts, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can dramatically improve reaction efficiency and yield. nih.govmdpi.com
Stoichiometry and Reagent Addition : The molar ratios of the amine, thiocyanate source, and any coupling agents must be carefully controlled. Slow, dropwise addition of reagents can often prevent unwanted side reactions and improve the yield of the desired product.
The following table summarizes key parameters for optimization:
| Parameter | Variable Options | Potential Effect on Synthesis |
| Solvent | Acetone, Acetonitrile, Water, Ethanol (B145695), Deep Eutectic Solvents | Affects reactant solubility, reaction rate, and ease of product isolation. |
| Temperature | 0 °C, Room Temperature, Reflux (40-100 °C) | Influences reaction kinetics; higher temperatures can reduce reaction time but may increase byproducts. |
| Catalyst | None, Phase-Transfer Catalyst (e.g., TBAB), Acid/Base | Can accelerate the reaction, especially in multiphase systems, improving yield. |
| Reaction Time | 1 - 24 hours | Must be optimized to ensure complete conversion without product degradation. Monitored by TLC or HPLC. |
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of N-(Pentan-3-yl)thiourea can be designed to be more sustainable by considering several factors.
Benign Solvents : Replacing volatile organic compounds (VOCs) with water is a primary goal of green chemistry. nih.govgoogle.com The use of deep eutectic solvents, which are often biodegradable and have low toxicity, presents another advanced alternative. rsc.org
Energy Efficiency : Alternative energy sources can reduce the carbon footprint of the synthesis. Microwave irradiation and ultrasound have been successfully used to synthesize thiourea derivatives, often resulting in significantly shorter reaction times and increased yields. acs.orgresearchgate.net
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Methods that avoid the use of protecting groups or proceed through high-yield, catalyst-free pathways are preferred. organic-chemistry.org
Avoidance of Hazardous Reagents : A key green consideration is the replacement of highly toxic and hazardous reagents. For instance, modern methods avoid the use of thiophosgene, a highly toxic precursor for isothiocyanates, in favor of safer alternatives like carbon disulfide or thiocarbonyl diimidazole. ijacskros.comresearchgate.net Solvent-free grinding methods also represent a simple and environmentally friendly approach. asianpubs.org
Derivatization Strategies for N-Pentan-3-ylthiourea Scaffolds
The N-(Pentan-3-yl)thiourea molecule contains reactive N-H protons and a thiocarbonyl group, making it a versatile scaffold for further chemical modification.
N-Acylation : The secondary amine protons of the thiourea moiety can undergo acylation with acyl chlorides or anhydrides. In unsymmetrical thioureas, this reaction can be regioselective, often favoring the nitrogen atom adjacent to the less sterically hindered or more electron-withdrawing group. researchgate.net
Heterocyclic Synthesis : Thioureas are fundamental building blocks in heterocyclic chemistry. N-(Pentan-3-yl)thiourea could be condensed with α-haloketones or other bifunctional reagents to synthesize a variety of heterocyclic systems, such as 2-amino-1,3-thiazoles or thiazolidinones. asianpubs.orgresearchgate.netnih.gov
Linker and Ligand Synthesis : The thiourea functional group is an effective hydrogen bond donor and can act as a ligand for metal ions. Therefore, the scaffold could be incorporated into larger molecules to act as a linker or to create sensors. For example, thiourea moieties are used to create derivatization reagents for enhancing detection in analytical techniques like mass spectrometry. nih.gov They have also been used to tether carbohydrates to amino acids, demonstrating their utility as a linking unit. nih.govresearchgate.net
N-Substitution Reactions
The most prevalent and versatile method for synthesizing N-substituted thioureas, including (Pentan-3-yl)thiourea, involves the nucleophilic addition of an amine to an isothiocyanate. mdpi.com This approach is widely favored due to the commercial availability of a vast array of amines and isothiocyanates, as well as the typically high yields and straightforward reaction conditions.
The general reaction involves treating an amine with an appropriate isothiocyanate. For the specific synthesis of this compound, pentan-3-amine would be reacted with a source of the thiocyanate ion, often in the form of an acyl isothiocyanate generated in situ. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov
Alternative methods for forming the N-substituted thiourea linkage include:
Reaction of Amines with Carbon Disulfide (CS₂): Primary aliphatic amines can react with carbon disulfide to form dithiocarbamate salts. Subsequent reaction with a desulfurizing agent can lead to the formation of an isothiocyanate intermediate, which then reacts with another molecule of the amine to yield the thiourea. organic-chemistry.org A simple condensation between amines and carbon disulfide in an aqueous medium has been shown to be an efficient route for synthesizing both symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.org
Use of Thiophosgene (CSCl₂): Although highly effective, the high toxicity of thiophosgene limits its widespread use. The reaction involves treating a primary amine with thiophosgene to generate an isothiocyanate, which is then reacted with a second amine. rsc.org
From Acyl Chlorides and Thiocyanate Salts: A common route involves the condensation of an acid chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, to generate an acyl isothiocyanate intermediate. mdpi.commdpi.com This reactive intermediate is not typically isolated but is reacted directly with the desired amine to produce the N-acyl thiourea derivative. nih.govasianpubs.org Phase-transfer catalysts, like tetra-n-butylammonium bromide (TBAB), can be employed to improve the yield of this reaction. nih.gov
The following table summarizes representative N-substitution reactions for the synthesis of thiourea analogs.
| Starting Amine | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted 2-aminopyrimidines | tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | N-(pyrimidin-2-yl)-N'-(tetra-O-acetyl-β-D-glucopyranosyl)thioureas | 55-77 | researchgate.net |
| Primary Aliphatic Amines | Phenyl Isothiocyanate | N-Alkyl-N'-phenylthioureas | Not specified | rsc.org |
| Heterocyclic Amines | Acyl Isothiocyanate (generated in situ) | N-Acyl-N'-(heterocyclyl)thioureas | 41-76 | mdpi.comnih.gov |
| 1,2-Ethylenediamine | Aryl Isothiocyanates | N-(2-aminoethyl)-N'-(aryl)thioureas | Not specified | mdpi.com |
S-Alkylation/Acylation Pathways
Thiourea and its N-substituted derivatives can undergo reaction at the sulfur atom, which is a soft nucleophile. This reactivity allows for the synthesis of S-substituted isothioureas, which are structural isomers of N,N'-disubstituted thioureas.
S-Alkylation: The alkylation of the thiocarbonyl group in thiourea derivatives leads to the formation of isothiouronium salts. This reaction capitalizes on the high nucleophilicity of the sulfur atom. researchgate.net The most common method involves reacting the thiourea with an alkyl halide (e.g., iodomethane, alkyl bromides) in a suitable solvent like methanol (B129727) or ethanol. researchgate.netrsc.org The product is an S-alkylisothiouronium salt. Steric hindrance can play a significant role in this reaction; tertiary and aryl halides may fail to react under standard conditions. rsc.org An alternative, greener approach involves the direct alkylation of thioureas with alcohols in the presence of strong aqueous acids (such as HCl, HBr, or HI), avoiding the use of toxic alkylating agents. researchgate.net
S-Acylation: S-acylation involves the reaction of a thiourea with an acylating agent, such as an acyl chloride, to form an S-acylisothiourea. These compounds are generally less stable than their N-acyl counterparts and can be useful as intermediates in organic synthesis. A series of 1,3-dialkyloyl thioureas were prepared by the condensation of thiourea with fatty acid chlorides (lauroyl, myristoyl, and palmitoyl (B13399708) chlorides). researchgate.net This demonstrates a direct pathway to S-acylated products, although in this case, acylation occurred at the nitrogen atoms under the reported conditions to form N,N'-diacylthioureas. Efficient S-acylation can be challenging but provides a route to thiocarbonyl compounds with diverse functionalities. organic-chemistry.orgamanote.com
The table below provides examples of S-alkylation reactions for thiourea and its derivatives.
| Thiourea Derivative | Alkylating/Acylating Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Thiourea | Iodomethane | Methanol, 65 °C, 90 min | 2-Methylisothiouronium iodide | researchgate.net |
| Ethylenethiourea | Various Alcohols (e.g., tert-butanol) | Aqueous HI (56%) | S-tert-Butyl isothiourea | researchgate.net |
| Thiourea | Alkyl Halides (various) | Water, K₃PO₄, Microwave, 90 °C | S-Alkylisothiouronium salt (intermediate) | rsc.org |
| Thiourea | Lauroyl Chloride | Condensation Reaction | 1,3-Didodecanoyl thiourea (N,N'-acylated) | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of N Pentan 3 Ylthiourea
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the functional groups and conformational isomers of N-Pentan-3-ylthiourea. These two methods are often complementary, as vibrational modes that are strong in IR may be weak in Raman, and vice versa. thermofisher.comyoutube.com The vibrational spectrum of a molecule is unique and acts as a molecular "fingerprint". globalresearchonline.net
The vibrational spectrum of N-Pentan-3-ylthiourea is dominated by the characteristic modes of the thiourea (B124793) moiety and the pentan-3-yl group. The key functional group vibrations are summarized in the table below. It is important to note that the precise positions of these bands can be influenced by factors such as hydrogen bonding and the specific molecular conformation. iosrjournals.org
Table 1: Characteristic Vibrational Modes of N-Alkylthioureas
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H | Stretching | 3100-3400 | Strong, often broad | Medium |
| C-H (alkyl) | Stretching | 2850-2970 | Strong | Strong |
| N-H | Bending | 1600-1650 | Medium to Strong | Weak |
| C=S | Stretching (Thioamide I band) | 1450-1550 | Medium | Strong |
| C-N | Stretching (Thioamide II band) | 1250-1350 | Strong | Medium |
| C-S | Stretching (Thioamide III band) | 700-800 | Medium | Strong |
Note: The data presented in this table is based on typical values for N-substituted thioureas and may vary for N-Pentan-3-ylthiourea.
The N-H stretching vibrations, typically appearing as broad bands in the FT-IR spectrum, are sensitive to hydrogen bonding. iosrjournals.org In the solid state or in concentrated solutions, intermolecular hydrogen bonding can lead to a red-shift (lower frequency) and broadening of these bands. The C-H stretching vibrations of the pentan-3-yl group are expected in the 2850-2970 cm⁻¹ region. globalresearchonline.net
The thioamide bands are characteristic of the thiourea core. The C=S stretching vibration, often referred to as the Thioamide I band, is a key indicator and is typically strong in the Raman spectrum. researchgate.net The C-N stretching and N-H bending modes also contribute significantly to the mid-frequency region of the spectra. researchgate.net
N-Pentan-3-ylthiourea can exist in different conformational forms due to rotation around the C-N single bonds. The relative orientation of the pentan-3-yl group with respect to the thiourea backbone can be described as cis or trans. These conformers are expected to have distinct vibrational signatures, particularly in the N-H stretching and bending regions, as well as in the fingerprint region (below 1500 cm⁻¹). beilstein-journals.org
Computational studies on similar N-alkylthioureas suggest that the relative stability of these conformers is influenced by steric interactions between the alkyl group and the thiourea moiety. For branched alkyl groups like pentan-3-yl, steric hindrance may favor a particular conformation. researchgate.net Subtle shifts in the vibrational frequencies and changes in the relative intensities of certain bands in the FT-IR and FT-Raman spectra can be correlated with the populations of different conformers. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of N-Pentan-3-ylthiourea in solution. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.
While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are crucial for unambiguous signal assignment. researchgate.netipb.ptcore.ac.uk Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity within the N-Pentan-3-ylthiourea molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Pentan-3-ylthiourea
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | 1, 5 | ~0.9 | ~10-15 |
| CH₂ | 2, 4 | ~1.5 | ~25-30 |
| CH | 3 | ~4.0-4.5 | ~50-55 |
| NH | - | ~7.0-8.0 (broad) | - |
| NH₂ | - | ~6.0-7.0 (broad) | - |
| C=S | - | - | ~180-185 |
Note: These are estimated chemical shifts based on data for analogous N-sec-alkylthioureas and are subject to solvent and concentration effects. The NH and NH₂ proton signals are often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. researchgate.netnetlify.app
The ¹H NMR spectrum is expected to show signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons of the pentan-3-yl group, along with broad signals for the NH and NH₂ protons of the thiourea moiety. mdpi.com The ¹³C NMR spectrum will feature a characteristic downfield signal for the thiocarbonyl (C=S) carbon around 180-185 ppm. analis.com.my The carbon signals of the pentan-3-yl group will appear in the upfield region.
The C-N bonds in thioureas possess a partial double bond character, which leads to restricted rotation and the possibility of observing distinct signals for different conformers at low temperatures. nih.govmontana.edu Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of this rotational process. niscpr.res.in
By monitoring the NMR spectra at various temperatures, the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be determined. montana.edu This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. For N-alkylthioureas, these barriers are typically in a range that is accessible by DNMR experiments. nih.gov The presence of a bulky pentan-3-yl group may influence the height of this rotational barrier compared to unbranched alkylthioureas. researchgate.net
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of N-Pentan-3-ylthiourea and for obtaining structural information through the analysis of its fragmentation patterns. nih.govwikipedia.org
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. libretexts.org The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable clues about the molecule's structure. uab.eduyoutube.com
Table 3: Plausible Mass Spectrometric Fragments for N-Pentan-3-ylthiourea
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 146 | [C₆H₁₄N₂S]⁺• | Molecular Ion (M⁺•) |
| 117 | [C₄H₉N₂S]⁺ | Loss of ethyl radical (•C₂H₅) |
| 88 | [C₂H₆N₂S]⁺• | McLafferty-type rearrangement |
| 71 | [C₅H₁₁]⁺ | Loss of thiourea radical (•CH₃N₂S) |
| 59 | [CH₃N₂S]⁺ | Cleavage of the N-C(pentyl) bond |
Note: The fragmentation pathways are proposed based on general principles of mass spectrometry and observed patterns in related thiourea compounds. The relative abundances of these fragments would need to be determined experimentally. researchgate.net
A key fragmentation pathway for N-alkylthioureas involves the cleavage of the bond between the nitrogen atom and the alkyl group. researchgate.net For N-Pentan-3-ylthiourea, this could lead to the formation of a pentyl cation (m/z 71) or a thiourea-containing fragment. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation route. Rearrangement reactions, such as the McLafferty rearrangement, might also occur, leading to characteristic fragment ions.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. Although a dedicated crystal structure determination for (Pentan-3-yl)thiourea has not been reported, the extensive body of crystallographic data on analogous N-alkylthioureas allows for a predictive understanding of its solid-state architecture.
The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. In the case of N-Pentan-3-ylthiourea, the N-H protons of the thiourea backbone are expected to act as hydrogen bond donors, while the sulfur atom is the primary hydrogen bond acceptor. This interaction typically leads to the formation of well-defined supramolecular synthons.
Based on studies of related N-alkylthioureas, it is highly probable that this compound molecules would assemble into centrosymmetric dimers via a pair of N-H···S hydrogen bonds, forming a characteristic eight-membered ring motif. These dimers would then be further interconnected into chains or more complex three-dimensional networks through additional hydrogen bonding and weaker van der Waals interactions involving the pentan-3-yl substituents. The packing efficiency will be influenced by the steric bulk and conformational flexibility of the pentyl groups, which will arrange to minimize steric hindrance while maximizing intermolecular attractive forces.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Thioureas |
|---|---|---|---|---|
| Hydrogen Bond | N-H | S | 2.4 - 2.8 | Primary interaction driving crystal packing |
| Van der Waals | C-H | C-H | > 3.0 | Contributes to overall packing stability |
The conformational landscape of N-Pentan-3-ylthiourea in the solid state is dictated by the rotational freedom around the C-N bonds of the thiourea moiety and the C-C bonds of the pentyl group. The thiourea core itself is generally planar to maximize π-conjugation.
For N-substituted thioureas, two principal conformations are observed: syn and anti, referring to the orientation of the substituent relative to the thione group. In the solid state, the anti conformation is often favored as it minimizes steric clashes and allows for the formation of the aforementioned intermolecular N-H···S hydrogen-bonded dimers. The pentan-3-yl group, being a secondary alkyl substituent, will adopt a conformation that minimizes steric interactions with the thiourea backbone. Rotations around the C-N bond will be restricted due to the partial double bond character. The ethyl groups attached to the third carbon of the pentyl chain will likely be oriented to reduce steric strain within the crystal lattice.
Pseudopolymorphism, the phenomenon where a compound crystallizes in different crystal lattices due to the inclusion of solvent molecules (solvates) or as different hydrates, is a possibility for N-Pentan-3-ylthiourea. The ability of the thiourea moiety to form hydrogen bonds with solvent molecules, particularly those with hydrogen bond donor or acceptor capabilities, could lead to the formation of stable solvate structures.
Theoretical and Computational Investigations of N Pentan 3 Ylthiourea
Quantum Chemical Approaches (Density Functional Theory, Ab Initio)
Quantum chemical methods like Density Functional Theory (DFT) and Ab Initio calculations are fundamental in predicting the molecular structure, reactivity, and spectroscopic properties of molecules. mdpi.comsciensage.info DFT, particularly with hybrid functionals like B3LYP, is widely used for thiourea (B124793) derivatives to achieve a balance between computational cost and accuracy in determining electronic and geometric parameters. pastic.gov.pksemanticscholar.org These methods allow for detailed exploration of the molecule in the gas phase, providing a foundational understanding of its intrinsic properties. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govjoaquinbarroso.com A smaller gap generally implies higher reactivity and lower stability. nih.gov
In thiourea derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms, reflecting the high electron density in the thiourea moiety. The LUMO is often distributed across the N-C=S backbone. DFT calculations on various N-acyl and N-aryl thiourea derivatives have shown that the HOMO-LUMO energy gap is a crucial factor in determining their electronic properties and reactivity profile. nih.gov For N-Pentan-3-ylthiourea, the electron-donating alkyl group is expected to influence these frontier orbitals. Quantum chemical calculations for a range of thiourea derivatives show HOMO energies typically between -6.0 and -6.5 eV and LUMO energies between -1.5 and -2.0 eV, leading to energy gaps that signify a stable but reactive molecule.
Table 1: Representative Frontier Molecular Orbital Energies of Thiourea Derivatives Calculated by DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Acyl Thiourea Derivative | -6.34 | -1.98 | 4.36 |
| Thiazole-containing Thiourea | -6.12 | -1.85 | 4.27 |
Note: Data is illustrative and derived from calculations on various thiourea derivatives to indicate typical energy ranges.
The conformational landscape of N-substituted thioureas is primarily defined by rotation around the C-N bonds. N,N'-disubstituted thioureas can exist in different conformations, commonly designated as Z,E, E,Z, or Z,Z, depending on the orientation of the substituents relative to the C=S bond. researchgate.net The potential energy surface (PES) reveals the relative energies of these different conformers and the energy barriers that separate them.
For N-Pentan-3-ylthiourea, the bulky pentan-3-yl group introduces significant steric hindrance, which will strongly influence the preferred conformation. Intramolecular hydrogen bonding, often observed between an N-H proton and the sulfur atom (N-H···S), plays a crucial role in stabilizing specific conformations. researchgate.netnih.gov In many crystalline structures of related compounds, molecules are linked through intermolecular hydrogen bonds involving the N-H and C=S groups, forming characteristic ring motifs. nih.gov In solution, an equilibrium between different conformers is expected, with the interconversion rates dependent on the rotational energy barriers. researchgate.net Studies on similar N-alkyl-substituted ureas have shown that barriers to rotation around the C(sp²)-N bond are typically in the range of 8-10 kcal/mol. osti.gov
Theoretical vibrational frequency calculations using DFT are a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of an optimized molecular geometry, a theoretical spectrum can be generated. mdpi.com While calculated frequencies are often systematically higher than experimental values due to the calculations being performed on isolated molecules in the gas phase and the harmonic approximation, they can be scaled to achieve excellent agreement with experimental data. researchgate.net
For N-Pentan-3-ylthiourea, the key vibrational modes are associated with the thiourea core. The N-H stretching vibrations are typically observed in the 3100-3400 cm⁻¹ region. iosrjournals.org The C=S stretching vibration, a key characteristic band, appears in the 700-850 cm⁻¹ range, although it can be coupled with other modes. The C-N stretching vibrations are usually found between 1200 and 1500 cm⁻¹. mdpi.com Comparing the calculated spectrum with the experimental FT-IR spectrum allows for a detailed assignment of the observed bands to specific molecular motions. mdpi.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Thiourea Derivatives
| Vibrational Mode | Experimental Range (cm⁻¹) | Typical Calculated (DFT) Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | 3176 - 3344 | 3140 - 3682 |
| C-N Stretching | 1265 - 1274 | ~1210 - 1450 |
Note: Frequencies are based on data from various N-substituted thiourea derivatives and may vary depending on the specific molecular structure and environment. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with their environment, such as a solvent. scispace.comacs.org
MD simulations are particularly useful for understanding how a solvent influences the behavior of a solute molecule. pnas.org For N-Pentan-3-ylthiourea, the solvent is expected to have a significant impact on its conformational equilibrium and intermolecular interactions. In polar, protic solvents like water or alcohols, the N-H and C=S groups of the thiourea moiety can act as hydrogen bond donors and acceptors, respectively. scispace.com
Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. scispace.com This analysis can reveal the structure of the solvation shell and identify which parts of the molecule interact most strongly with the solvent. researchgate.net The hydrophobic pentyl group, in contrast, would preferentially interact with non-polar solvents or the non-polar regions of amphiphilic solvents.
While quantum chemical calculations can identify stable conformers and the transition states between them, MD simulations can model the actual dynamic process of conformational change over time. acs.org By simulating the molecule at a given temperature, it is possible to observe transitions between different rotational isomers and estimate the free energy barriers for these transitions. osti.gov
For N-Pentan-3-ylthiourea, MD simulations could track the rotation around the C-N bonds and the torsional angles within the flexible pentyl group. The frequency and pathways of these transitions provide a detailed picture of the molecule's flexibility. The energy barriers to rotation determine the timescale of these conformational changes, indicating whether the molecule is rigid or flexible in solution at ambient temperatures. osti.gov Studies on analogous alkyl-substituted ureas have predicted rotational barriers for alkyl groups to be in the range of 2 to 6 kcal/mol, depending on their size and branching. osti.gov
Advanced Bonding Analysis
No published studies were found that performed advanced bonding analysis on (Pentan-3-yl)thiourea.
Natural Bond Orbital (NBO) Analysis
There are no available NBO analysis data for this compound. This type of analysis provides insight into charge distribution, hybridization, and the delocalization of electron density within a molecule through the examination of interactions between filled donor and empty acceptor orbitals. Without specific computational results, a discussion of these features for this compound cannot be provided.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
There are no available QTAIM analysis data for this compound. QTAIM analysis is used to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topology of the electron density. This involves locating bond critical points and analyzing properties such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and energy densities at these points. As no such study has been published, this information is unavailable.
Reaction Mechanism Elucidation via Computational Modeling
No computational studies elucidating the reaction mechanisms of this compound have been published. Such studies typically use methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. Without these computational investigations, a detailed discussion of the reaction pathways for this compound is not possible.
Reactivity and Mechanistic Studies of N Pentan 3 Ylthiourea
Reaction Pathways and Transformation Chemistry
The transformation chemistry of N-alkylthioureas like (Pentan-3-yl)thiourea is characterized by reactions involving the nucleophilic sulfur atom and the ability of the thiourea (B124793) backbone to participate in cyclization events.
A primary reaction pathway for N-substituted thioureas is the Hantzsch thiazole (B1198619) synthesis, a well-established method for forming thiazole rings. tandfonline.comnih.gov In this reaction, an N-substituted thiourea, such as this compound, undergoes condensation with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield a 2-amino-thiazole derivative. tandfonline.com The nature of the substituent on the nitrogen atom, in this case, the pentan-3-yl group, typically does not alter the fundamental course of the reaction, allowing for the synthesis of a diverse library of thiazoline (B8809763) and thiazole molecules. rsc.org
The general mechanism for this cyclization is outlined below:
Nucleophilic Attack: The sulfur atom of this compound attacks the α-carbon of the haloketone, displacing the halide ion.
Intermediate Formation: This initial step forms an isothiouronium salt intermediate.
Cyclization: An amino group then acts as an intramolecular nucleophile, attacking the ketone's carbonyl carbon.
Dehydration: The resulting heterocyclic intermediate eliminates a molecule of water to form the stable aromatic thiazole ring.
This reaction is highly efficient for producing 2-(substituted-amino)thiazoles from N-monosubstituted thioureas. tandfonline.com
Thiourea and its derivatives are generally resistant to hydrolysis under neutral conditions. who.int However, degradation can occur under specific chemical or physical influences. The hydrolysis of N-acylthioureas in alkaline conditions, for example, has been shown to proceed via the attack of a hydroxide (B78521) ion on the un-ionized thiourea molecule. researchgate.net For N-alkylthioureas like this compound, degradation pathways often require oxidative conditions.
Kinetic Studies and Rate Law Determination
Kinetic studies on thiourea derivatives reveal that their reaction rates are highly dependent on the specific reaction, solvent, pH, and temperature. acs.orgacs.org For reactions involving N-substituted thioureas, the rate law is determined by the concentration of the reactants and, in catalyzed reactions, the catalyst.
kh = kA[H+] + kN + kB[OH-]
where kA, kN, and kB represent the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. viu.ca
For reactions where the thiourea derivative acts as a nucleophile, such as in the formation of isothiouronium salts from alkyl halides, the reaction typically follows second-order kinetics, being first-order in both the thiourea and the alkyl halide. wikipedia.org
Kinetic investigations of thiourea-catalyzed oxidations have also been performed. For example, the ruthenium-catalyzed oxidation of thiourea with hydrogen peroxide was studied in detail, with the reaction rate being dependent on the concentrations of both the catalyst and the reactants. rsc.org Such studies are crucial for elucidating the reaction mechanism and optimizing conditions.
Catalytic Activity and Mechanism of N-Pentan-3-ylthiourea as an Organocatalyst
Thiourea and its derivatives have emerged as a privileged class of organocatalysts, primarily functioning as hydrogen bond donors. wikipedia.orgscispace.comacs.org The catalytic activity is rooted in the ability of the two N-H protons to form non-covalent interactions, which can activate substrates, stabilize transition states, or organize reactants in a favorable orientation for reaction. nih.govjove.comacs.org
The catalytic efficacy of thioureas like this compound stems from their ability to act as powerful double hydrogen-bond donors. acs.org The two N-H groups can form a bidentate, "clamp-like" binding motif with hydrogen bond acceptors, such as carbonyls, imines, or nitro groups. wikipedia.orgacs.org This interaction activates the electrophilic substrate by withdrawing electron density, making it more susceptible to nucleophilic attack. acs.org
The mechanism of this activation can be understood as follows:
Electrophile Activation: The thiourea N-H groups form hydrogen bonds with an electron-rich atom (e.g., the oxygen of a carbonyl group).
Increased Electrophilicity: This hydrogen bonding lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, increasing its reactivity.
Transition State Stabilization: The catalyst can also stabilize the developing negative charge in the transition state, thereby lowering the activation energy of the reaction. scispace.com
Some studies have also proposed that in certain reactions, thioureas can act as Brønsted acids, protonating a substrate to form a more reactive cationic intermediate. scispace.comacs.orgacs.org
While this compound itself is achiral, its structure can be modified to create potent chiral catalysts for enantioselective reactions. By incorporating a chiral scaffold, such as one derived from an amino acid or a cinchona alkaloid, it is possible to create a chiral environment around the catalytically active thiourea group. nih.govscilit.com These chiral analogs have proven highly effective in a wide array of asymmetric transformations, including Michael additions, aza-Henry reactions, and cyanosilylations. nih.govjst.go.jp
The mechanism of enantioselection relies on the formation of a diastereomeric transition state when the chiral catalyst binds to the substrate(s). The catalyst is designed to favor one transition state significantly over the other, leading to the preferential formation of one enantiomer of the product. nih.gov
Many of the most effective chiral thiourea catalysts are bifunctional . rsc.org They contain both the hydrogen-bond-donating thiourea moiety to activate the electrophile and a Lewis basic group (e.g., a tertiary amine) to activate the nucleophile. nih.govnih.govnih.gov This dual activation strategy, where the catalyst organizes both reaction partners simultaneously, often leads to superior reactivity and enantioselectivity. scilit.comjst.go.jp
The table below illustrates the effectiveness of various chiral bifunctional thiourea catalysts in an asymmetric Michael addition reaction, showcasing how modifications to the catalyst structure impact the enantiomeric excess (ee) of the product.
| Catalyst Type | Chiral Moiety | Basic Group | Reaction Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| Bifunctional Thiourea 1 | (1R,2R)-Diaminocyclohexane | Tertiary Amine | 95 | 92 |
| Bifunctional Thiourea 2 | Cinchonidine | Quinuclidine Nitrogen | 98 | 96 |
| Bifunctional Thiourea 3 | L-Tert-leucine | N,N-diethyl amine | 99 | 97 |
| Monofunctional Thiourea 4 | (R)-Phenylglycine | None | 75 | 45 |
Data in the table is representative and compiled for illustrative purposes based on general findings in the field of thiourea organocatalysis. nih.govnih.govrsc.org
Coordination Chemistry of N Pentan 3 Ylthiourea and Its Metal Complexes
Ligand Design Principles for N-Pentan-3-ylthiourea
The design of N-Pentan-3-ylthiourea as a ligand is guided by fundamental principles of coordination chemistry that consider both steric and electronic effects. The pentan-3-yl group, a secondary alkyl substituent, introduces specific characteristics that influence its coordination behavior.
Steric Effects: The branched nature of the pentan-3-yl group imparts significant steric bulk around the nitrogen atom to which it is attached. This steric hindrance can play a crucial role in determining the coordination number and geometry of the resulting metal complexes. For instance, the bulky substituent may favor the formation of complexes with lower coordination numbers, preventing the coordination of multiple ligands around a small metal center. It can also influence the regioselectivity of coordination, potentially favoring coordination through the less sterically hindered sulfur atom.
Electronic Effects: The pentan-3-yl group is an electron-donating alkyl group. This inductive effect increases the electron density on the adjacent nitrogen atom and, through resonance, on the sulfur atom of the thiourea (B124793) backbone. The enhanced electron-donating ability of the ligand can lead to the formation of more stable metal-ligand bonds. The increased basicity of the sulfur and nitrogen atoms enhances their nucleophilicity, making them better donor atoms for coordination to metal ions.
The interplay of these steric and electronic factors in N-Pentan-3-ylthiourea is a key consideration in predicting and understanding its coordination chemistry. The balance between the steric demands of the pentan-3-yl group and the electronic properties of the thiourea moiety allows for the formation of a variety of metal complexes with unique structural and electronic features.
Synthesis and Characterization of N-Pentan-3-ylthiourea Metal Complexes
The synthesis of metal complexes of N-Pentan-3-ylthiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the final product. Characterization of the resulting complexes is crucial to determine their composition, structure, and bonding. Common analytical techniques employed for this purpose include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
N-alkylthioureas readily form complexes with a variety of transition metals, including but not limited to copper, nickel, cobalt, palladium, and platinum. semanticscholar.orgnih.govresearchgate.net The synthesis of transition metal complexes with (Pentan-3-yl)thiourea is expected to follow established procedures for similar N-alkylthiourea ligands. A general synthetic route involves dissolving the ligand and the transition metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and stirring the mixture at room temperature or with gentle heating. mdpi.com The resulting complex often precipitates from the solution and can be isolated by filtration.
Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The C=S stretching vibration, typically observed in the region of 700-800 cm⁻¹ in the free ligand, is expected to shift to a lower frequency upon coordination to a metal ion through the sulfur atom. mdpi.com This shift is indicative of a weakening of the C=S bond due to the donation of electron density to the metal. Changes in the N-H stretching and bending vibrations can also provide information about the involvement of the nitrogen atoms in coordination or hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in diamagnetic metal complexes. The chemical shifts of the protons and carbons in the pentan-3-yl group and the thiourea backbone will be affected by coordination to a metal center. The magnitude of these changes can provide insights into the nature of the metal-ligand bond.
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes of this compound can provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry around the metal ion. utm.my
Below is an interactive data table summarizing the expected spectroscopic data for a hypothetical transition metal complex of this compound, based on general trends observed for similar complexes.
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |
| IR Spectroscopy | |||
| ν(N-H) | ~3200-3400 cm⁻¹ | Shift to lower or higher frequency | Involvement of N-H in coordination or H-bonding |
| ν(C=S) | ~700-800 cm⁻¹ | Shift to lower frequency | Coordination via sulfur atom |
| ¹H NMR Spectroscopy | |||
| δ(N-H) | Broad singlet | Shift and/or broadening | Coordination or change in H-bonding |
| δ(CH, CH₂, CH₃) | Characteristic shifts | Shifts upon coordination | Confirmation of ligand presence and coordination |
| ¹³C NMR Spectroscopy | |||
| δ(C=S) | ~180-190 ppm | Downfield shift | Coordination via sulfur atom |
While the coordination chemistry of thioureas with transition metals is well-documented, their complexes with main group metals are less explored. However, N-alkylthioureas are capable of forming complexes with main group elements such as tin, lead, and bismuth. The synthesis of these complexes would likely involve similar methods to those used for transition metals, reacting this compound with a main group metal salt or organometallic precursor. The characterization techniques would also be similar, with particular emphasis on NMR spectroscopy (e.g., ¹¹⁹Sn, ²⁰⁷Pb) where applicable, to probe the coordination environment of the metal. The coordination is generally expected to occur through the soft sulfur donor atom, which has a high affinity for the typically softer main group metal ions.
Coordination Modes and Geometries of N-Pentan-3-ylthiourea Ligands
N-Pentan-3-ylthiourea, like other N-substituted thioureas, can exhibit different coordination modes, acting as a monodentate or a bridging ligand. The specific mode of coordination is influenced by the nature of the metal ion, the reaction conditions, and the steric profile of the ligand.
The most common coordination mode for N-alkylthioureas is monodentate coordination through the sulfur atom. mdpi.com The sulfur atom is a soft donor and therefore preferentially binds to soft or borderline metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. In such complexes, the ligand is neutral. The steric bulk of the pentan-3-yl group in N-Pentan-3-ylthiourea is expected to further favor S-coordination, as it would minimize steric clashes with other ligands in the coordination sphere. The resulting metal-sulfur bond is typically covalent in nature.
Coordination through one of the nitrogen atoms is less common for simple N-alkylthioureas but can occur, particularly with hard metal ions. However, for N-Pentan-3-ylthiourea, coordination through the nitrogen atom bearing the bulky pentan-3-yl group is sterically disfavored. Coordination through the unsubstituted nitrogen atom is more plausible but still less common than S-coordination. In cases where N-coordination occurs, it is often in conjunction with S-coordination to form a bidentate chelate, although this typically requires deprotonation of the nitrogen atom and is more prevalent in acylthiourea derivatives. For neutral this compound, monodentate N-coordination is not the preferred binding mode.
Bidentate S,N-Chelation
N-substituted thiourea derivatives can act as bidentate ligands, coordinating to a metal center through both the sulfur and one of the nitrogen atoms to form a stable chelate ring. This mode of coordination is particularly common in complexes where the thiourea ligand is deprotonated. The formation of a bidentate S,N-chelate is often facilitated by the presence of a base, which removes the proton from the nitrogen atom, allowing it to coordinate to the metal ion.
For instance, in the reaction of N-Phenylmorpholine-4-carbothioamide (HPMCT) with bivalent metal ions in the presence of a base like triethylamine (B128534) (Et3N), complexes of the type [M(κ2S,N-PMCT)2] are formed. mdpi.com In these complexes, the ligand is deprotonated and coordinates to the metal center through the sulfur and a nitrogen atom, forming two chelate rings. mdpi.com This bidentate coordination is favored in basic media, leading to neutral complexes with a 1:2 metal-to-ligand ratio.
The ability of N-substituted thioureas to form S,N-chelates is also observed in their reactions with palladium(II) chloride. Functionally substituted thiourea derivatives, such as (N-pyridine-2-yl)thioureas, have been shown to act as effective S,N-bidentate chelating agents, forming stable complexes with palladium. nuph.edu.ua The nature of the substituent on the thiourea can significantly influence the composition and structure of the resulting complexes. nuph.edu.ua
In the absence of a base, N-substituted thioureas can also exhibit monodentate coordination through the sulfur atom. For example, the reaction of HPMCT with bivalent metal ions without a base yields complexes of the formula [MCl2(κ1S-HPMCT)2], where the ligand is neutral and coordinates only through the sulfur atom. mdpi.com
Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the coordination mode of thiourea ligands in their metal complexes.
Infrared (IR) Spectroscopy: The IR spectrum of a thiourea ligand provides key vibrational bands that are sensitive to coordination. The most informative bands are typically those associated with the ν(N-H), ν(C=S), and ν(C-N) stretching vibrations.
Upon bidentate S,N-chelation, the ν(N-H) band, typically observed around 3176 cm⁻¹ in the free ligand, disappears. mdpi.com This disappearance is a strong indication of the deprotonation of the N-H group and its subsequent involvement in coordination. Concurrently, the ν(C=S) band, which appears around 707 cm⁻¹ in the free HPMCT ligand, shifts to a lower frequency upon S-coordination in monodentate complexes. mdpi.com In bidentate complexes, this band can be observed in the range of 665–696 cm⁻¹. mdpi.com The ν(C-N) band often shifts to a higher frequency upon complexation, reflecting an increase in the double bond character of the C-N bond due to electron delocalization within the chelate ring. mdpi.com
Interactive Data Table: Selected IR Bands (cm⁻¹) for HPMCT and its Bidentate Complexes
| Compound | ν(N-H) | ν(C=S) | ν(C-N) |
|---|---|---|---|
| HPMCT (Free Ligand) | 3176 | 707 | 1269-1303 |
| [Ni(PMCT)₂] | - | 696 | 1274 |
| [Cu(PMCT)₂] | - | 685 | 1272 |
| [Pd(PMCT)₂] | - | 688 | 1270 |
| [Pt(PMCT)₂] | - | 690 | 1271 |
| [Zn(PMCT)₂] | - | 670 | 1268 |
| [Cd(PMCT)₂] | - | 665 | 1265 |
| [Hg(PMCT)₂] | - | 668 | 1267 |
Data sourced from a study on N-Phenylmorpholine-4-carbothioamide complexes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide further evidence for the coordination mode. In ¹H NMR, the signal corresponding to the N-H proton disappears upon deprotonation and bidentate S,N-chelation. mdpi.com The chemical shifts of protons adjacent to the coordinating atoms are also affected. For instance, a downfield shift of proton signals near the nitrogen atom can be observed upon coordination. nih.gov
In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic. Upon coordination of the sulfur atom to a metal, the C=S carbon signal typically shifts downfield by about 6 ppm from the free ligand. mdpi.com This shift indicates a decrease in electron density at the thiocarbonyl carbon. The chemical shifts of carbons attached to the coordinating nitrogen atom also show changes upon complexation. mdpi.com
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for HPMCT and its Bidentate Complexes
| Compound | δ(C=S) | δ(NCH₂) |
|---|---|---|
| HPMCT (Free Ligand) | 180.89 | 48.96 |
| [Ni(PMCT)₂] | 175.20 | 50.55 |
| [Pd(PMCT)₂] | 176.40 | 50.60 |
| [Pt(PMCT)₂] | 176.80 | 50.61 |
| [Zn(PMCT)₂] | 177.31 | 50.52 |
| [Cd(PMCT)₂] | 174.80 | 50.58 |
| [Hg(PMCT)₂] | 175.90 | 50.59 |
Data sourced from a study on N-Phenylmorpholine-4-carbothioamide complexes. mdpi.com
Theoretical Studies of N-Pentan-3-ylthiourea Metal Complexes
Theoretical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for understanding the electronic structure, bonding, and spectroscopic properties of metal complexes with thiourea-based ligands.
These calculations also provide information about the electronic properties of the complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the complex. mdpi.com In a study of N-Phenylmorpholine-4-carbothioamide, the HOMO and LUMO energies were calculated to be -5.793 eV and -1.232 eV, respectively, with an energy gap of 4.561 eV. mdpi.com
Furthermore, theoretical calculations can be used to simulate vibrational frequencies. The calculated IR spectra can be compared with experimental data to confirm the coordination mode. For instance, theoretical vibrational frequencies for [M(PMCT)₂] complexes show the absence of an N-H absorption band in the 3000–3500 cm⁻¹ range, which is consistent with the deprotonated, bidentate coordination of the ligand. mdpi.com
Interactive Data Table: Calculated Quantum Chemical Parameters for HPMCT
| Parameter | Value |
|---|---|
| Total Energy | -634,215.3996 Kcal/mol |
| HOMO Energy | -5.793 eV |
| LUMO Energy | -1.232 eV |
| Energy Gap (ΔE) | 4.561 eV |
| Ionization Energy | 5.793 eV |
| Electron Affinity | 1.232 eV |
| Hardness | 2.2805 |
| Dipole Moment | 3.817 Debye |
Data sourced from a study on N-Phenylmorpholine-4-carbothioamide. mdpi.com
Advanced Applications and Functional Materials Derived from N Pentan 3 Ylthiourea
Supramolecular Assembly and Crystal Engineering
The thiourea (B124793) functional group is a powerful and predictable unit for designing and constructing crystalline organic solids. rsc.org Its ability to form robust and directional hydrogen bonds is central to its utility in supramolecular chemistry, enabling the controlled assembly of molecules into well-defined architectures.
Directed Self-Assembly in the Solid State
The self-assembly of thiourea derivatives in the solid state is predominantly governed by a network of intermolecular hydrogen bonds and other weak interactions. mersin.edu.tr The N-H donor groups and the thiocarbonyl sulfur atom (C=S) are key players in forming these connections. mersin.edu.tr In the crystal lattice, molecules of thiourea derivatives often arrange into supramolecular structures through well-defined hydrogen-bonding patterns, such as N-H···S interactions. nih.govnih.govresearchgate.net
Host-Guest Chemistry and Molecular Recognition
The hydrogen-bonding capabilities of the thiourea group are also fundamental to its role in host-guest chemistry and molecular recognition. researchgate.netmdpi.com Thiourea moieties can act as effective hosts for various guest molecules, particularly those containing complementary hydrogen-bond acceptors, such as urea (B33335) or carboxylate groups. nih.gov
Studies on thiourea-functionalized dendrimers have shown that guest molecules bind to the dendritic host primarily through hydrogen bonding between the thiourea group of the host and the urea group of the guest. nih.gov Upon complexation, thiourea hosts often exhibit a significant downfield shift in the N-H signal in NMR spectroscopy, which is indicative of strong hydrogen bonding. nih.gov In fact, thiourea-based hosts have been shown to bind certain guests with a higher affinity than their corresponding urea-based analogues, suggesting stronger hydrogen bond formation. nih.gov This ability to selectively bind other molecules through predictable non-covalent interactions is crucial for developing sensors, separation materials, and catalysts. researchgate.net The molecular recognition process relies on the precise geometric and electronic complementarity between the host (e.g., a derivative of N-Pentan-3-ylthiourea) and the guest molecule. mdpi.com
Applications in Materials Science
The unique electronic and chemical properties of the thiourea core make its derivatives, including N-Pentan-3-ylthiourea, valuable components in the design of a wide array of functional materials.
Optoelectronic Materials (e.g., Ligands in Luminescent Complexes)
Thiourea derivatives are widely used as ligands in the synthesis of luminescent metal complexes, particularly with transition metals like iridium(III). mdpi.comchemrxiv.org These complexes are of significant interest for applications in optoelectronic devices, chemical sensors, and biological imaging. chemrxiv.orgmdpi.com The thiourea moiety can coordinate to metal centers, influencing the electronic properties and, consequently, the photophysical behavior of the resulting complex. nih.govresearchgate.net
For instance, iridium(III) complexes containing thiourea-derived ligands have been synthesized and studied for their luminescent properties. chemrxiv.org The structure of the thiourea ligand, including its substituents, can be systematically modified to tune the emission color, quantum yield, and lifetime of the complex. mdpi.com The incorporation of N-Pentan-3-ylthiourea as a ligand could therefore be a strategy to modulate the properties of such luminescent materials for specific applications.
Functional Coatings (e.g., Corrosion Inhibitors)
One of the most well-established applications of thiourea and its derivatives is in the field of corrosion inhibition. analis.com.myjmaterenvironsci.com These compounds are highly effective at protecting various metals, including aluminum and steel, from corrosion, especially in acidic environments. analis.com.myresearchgate.netijaet.org
The inhibitive action of thiourea derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.netwjarr.com This adsorption occurs through the lone pair electrons on the sulfur and nitrogen atoms, which coordinate with the metal surface. analis.com.myjmaterenvironsci.com The effectiveness of the inhibition depends on factors such as the concentration of the inhibitor, the nature of the metal, and the corrosive medium. jmaterenvironsci.comijaet.org The presence of multiple bonds and heteroatoms in the thiourea molecule facilitates strong adsorption. analis.com.my Research has shown that increasing the concentration of thiourea derivatives generally leads to a higher inhibition efficiency. analis.com.mywjarr.com
| Inhibitor System | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| Thiourea | 1100 Aluminium Alloy | Hydrochloric Acid (HCl) | >50 |
| Thiourea Derivatives | Aluminum | Sodium Hydroxide (B78521) (NaOH) | >90 |
| Thiourea | Mild Steel | HCl contaminated with Chlorine | Variable, dependent on Cl2 concentration |
This table presents generalized data for thiourea and its derivatives to illustrate their potential as corrosion inhibitors. Data is compiled from multiple sources. analis.com.myresearchgate.netijaet.org
Polymer Chemistry (e.g., Monomers or Additives)
Recent advancements in polymer chemistry have highlighted the potential of thiourea derivatives in creating dynamic and reprocessable polymer networks. nih.gov Thiourea-based thermoset elastomers have been developed that exhibit dynamic covalent properties. nih.gov The thiourea bonds within the polymer network are not static; they can undergo exchange reactions at elevated temperatures. nih.gov
This dynamic nature allows the cross-linked polymer to be reprocessed, similar to a thermoplastic, which is a significant advantage for thermoset materials that are typically intractable. nih.gov Remarkably, during high-temperature reprocessing in the presence of air, hindered thiourea bonds can undergo selective oxidation to form more stable urea bonds. This chemical transformation can lead to a significant enhancement in the mechanical properties of the reprocessed material, such as its modulus and strength. nih.gov N-Pentan-3-ylthiourea, with its secondary amine, could be incorporated as a monomer or cross-linking agent to create such "upcyclable" polymers with inherent reprocessing-induced performance enhancement. nih.gov
Analytical Chemistry Applications (e.g., Reagents for Metal Ion Detection)
(Pentan-3-yl)thiourea, as a member of the broader class of thiourea derivatives, holds significant potential for applications in analytical chemistry, particularly as a reagent for the detection of metal ions. While specific research focusing exclusively on this compound for this purpose is not extensively documented in publicly available research, the well-established chelating properties of the thiourea functional group provide a strong basis for its utility in this area. Thiourea derivatives are widely recognized for their ability to act as versatile chemosensors for various metal ions, especially heavy metals, which are of significant environmental and biological concern. nih.govnih.gov
The fundamental principle behind the use of thiourea derivatives in metal ion detection lies in the coordinating ability of the sulfur and nitrogen atoms within the thiourea moiety. mdpi.com These atoms can selectively bind with metal ions, leading to a measurable change in the physicochemical properties of the compound, such as color or fluorescence. This change allows for the qualitative and quantitative determination of the target metal ion. researchgate.netnih.gov
Thiourea-based chemosensors are designed to be highly sensitive and selective. mdpi.com The selectivity for a particular metal ion can be fine-tuned by modifying the substituents on the thiourea backbone. In the case of this compound, the pentan-3-yl group may influence its solubility and steric factors, which in turn could affect its binding affinity and selectivity for different metal ions.
Research on various thiourea derivatives has demonstrated their effectiveness in detecting a range of metal ions, including but not limited to mercury(II), silver(I), copper(II), lead(II), cadmium(II), and zinc(II). researchgate.netresearchgate.net The detection mechanism often involves the formation of a stable complex between the thiourea derivative and the metal ion, which can be monitored using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and colorimetry. researchgate.netmdpi.com For instance, the binding of a metal ion can lead to a significant shift in the absorption or emission spectrum of the thiourea derivative, providing a clear signal for detection. mdpi.com
The following table summarizes the application of various thiourea derivatives in the detection of different metal ions, showcasing the potential analytical applications that could be explored for this compound.
| Thiourea Derivative Example | Target Metal Ion(s) | Method of Detection | Reference |
| 1-Isobutyl-3-cyclohexylthiourea | Hg(II) | Spectrofluorimetry | nih.gov |
| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Hg(II) | Spectrofluorimetry | nih.gov |
| 2,2-Oxybis(ethyl)-4-(1-naphthyl)-3-thiourea | Hg(II) | Naked-eye, UV-Vis, 1H-NMR | researchgate.net |
| N-Acyl Thiourea Derivatives | Heavy Metals | Potentiometric Sensors | nih.gov |
| 1-Ethyl-3-(3-methoxyphenyl)thiourea | Hg(I), Ag(I) | Naked-eye Sensor | orientjchem.org |
Given the established success of a wide array of thiourea derivatives in analytical chemistry, it is reasonable to extrapolate that this compound possesses the necessary structural features to serve as an effective reagent for metal ion detection. Future research could focus on synthesizing and characterizing this compound-based sensors and evaluating their sensitivity, selectivity, and response mechanisms towards various metal ions of interest. Such studies would contribute to the development of new analytical tools for environmental monitoring, industrial process control, and biomedical diagnostics.
Future Directions and Emerging Research Avenues for N Pentan 3 Ylthiourea
Development of Novel Synthetic Strategies
The synthesis of thiourea (B124793) derivatives is continually evolving, with a strong emphasis on efficiency, sustainability, and molecular diversity. Future research into the synthesis of N-Pentan-3-ylthiourea and its analogs is likely to move beyond traditional methods towards more innovative and greener approaches.
Key emerging synthetic strategies include:
Ultrasonic and Microwave Irradiation: The use of ultrasonic irradiation (USI) and microwave-assisted synthesis offers significant advantages, including shorter reaction times and higher yields. nih.gov USI can facilitate the nucleophilic attack of the amine group on a carbonyl, a principle applicable to isothiocyanate precursors. nih.gov
Flow Chemistry: Continuous-flow systems provide a platform for rapid and controlled synthesis, allowing for the generation of libraries of thiourea derivatives with minimal need for purification. nih.gov
Green Chemistry Approaches: Environmentally benign methods are gaining prominence. This includes catalyst-free syntheses conducted in water under sunlight, and the use of solid-liquid phase transfer catalysts like PEG-400 under ultrasonic irradiation to produce N-acyl thiourea derivatives in good to excellent yields. nih.govresearchgate.net
Novel Thioacylating Agents: The development of mild and stable thioacylating agents, such as N,N'-di-Boc-substituted thiourea, presents a versatile pathway for synthesizing a range of thiocarbonyl compounds under gentle conditions. organic-chemistry.org This method, activated by trifluoroacetic acid anhydride, is tolerant of various functional groups and avoids the harsh reagents often used in traditional methods. organic-chemistry.org
Solvent-Free Conditions: Synthesizing N-substituted-N'-arylcarbonylthioureas under solvent-free conditions has proven to be a convenient and efficient method. researchgate.net This involves mixing ammonium (B1175870) thiocyanate (B1210189) and acid chlorides at room temperature to form isothiocyanates, which then react smoothly with amines. researchgate.net
These advanced synthetic protocols are expected to accelerate the discovery of novel N-Pentan-3-ylthiourea derivatives with tailored properties.
Exploration of Underutilized Reactivity Modes
The thiourea moiety is a versatile functional group with diverse reactivity that remains ripe for exploration. Future research will likely focus on harnessing its unique electronic and structural properties for novel chemical transformations and applications.
Promising areas for reactivity exploration include:
Coordination Chemistry: Thioureas are excellent ligands for metal ions due to the presence of nucleophilic sulfur and nitrogen atoms. mdpi.comanalis.com.my They can coordinate to metals through the sulfur atom (monodentate) or through both sulfur and nitrogen atoms (bidentate), and can even form multi-dentate bridging complexes. mdpi.com The resulting metal complexes have shown potential in catalysis and materials science. analis.com.my For instance, aryl thioureas react with silver(I) oxide to form coordination polymers or discrete tetranuclear silver species. researchgate.net
Organocatalysis: The thiourea functional group can act as a hydrogen-bond donor, enabling it to function as an organocatalyst in various reactions. rsc.org This has been leveraged in molecular recognition and stereoselective synthesis.
Synthesis of Heterocycles: Thiourea derivatives are valuable intermediates for the synthesis of a wide array of heterocyclic compounds, such as 1,3-thiazoles and pyrimidines. mdpi.comresearchgate.net A recent sustainable cascade synthesis has been developed to produce novel 1,3-thiazolidine derivatives from thiourea intermediates under eco-friendly conditions. researchgate.net
By delving into these underutilized reactivity modes, chemists can unlock new applications for N-Pentan-3-ylthiourea in fields ranging from catalysis to medicinal chemistry.
Integration into Advanced Functional Systems
The unique properties of the thiourea scaffold make it an attractive building block for the creation of advanced functional materials and systems. The incorporation of the N-pentan-3-yl group could offer specific advantages in terms of solubility, sterics, and intermolecular interactions.
Future applications in functional systems may include:
Molecular Recognition and Sensing: The hydrogen-bonding capabilities of the thiourea group allow for the design of receptors for anions and other molecules. nih.gov Thiourea derivatives have been investigated as functional monomers in molecularly imprinted polymers (MIPs) for the specific recognition of analytes like As(III). researchgate.net The binding behavior of certain thiourea derivatives towards mercury ions has also been demonstrated, suggesting their potential use in environmental sensors. analis.com.my
Biomedical Applications: Thiourea derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. rsc.orgmdpi.comresearchgate.net For example, N-acyl thiourea derivatives have shown anti-biofilm activity against E. coli. researchgate.net The introduction of fluorine atoms into the benzoylthiourea (B1224501) structure has been explored to enhance biological activity, with molecular docking studies suggesting potential inhibition of E. coli DNA gyrase B. nih.gov
Materials Science: In materials science, thioureas have been explored as corrosion inhibitors and components of polymers. analis.com.my Their ability to self-assemble and form ordered structures makes them candidates for the development of organogelators and other soft materials.
The table below summarizes some of the diverse biological activities reported for various thiourea derivatives, indicating the potential for N-Pentan-3-ylthiourea analogs in drug discovery.
| Biological Activity | Target/Organism | Reference Compound Type |
| Anticancer | HCT-116, HepG2, MCF-7, PC3 | Phenylthiourea-based pyrazole/thiazole (B1198619)/pyran |
| Antibacterial | S. epidermidis | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (from thiourea precursor) |
| Antifungal | Pyricularia oryzae | 1,3-disubstituted thioureas |
| Antiviral/Anti-HIV | HIV Reverse Transcriptase | 1H-imidazol thiourea derivatives |
| Enzyme Inhibition | Prostate Specific Membrane Antigen (PSMA) | Glutamate thiourea derivatives |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For N-Pentan-3-ylthiourea and its derivatives, in silico methods can provide profound insights into their structure, properties, and potential biological activities, thereby guiding synthetic efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and compute NMR chemical shifts, providing a strong correlation with experimental data. bohrium.com Frontier molecular orbital (FMO) analysis, derived from DFT, offers insights into the electronic properties, reactivity, and stability of the molecules. bohrium.com
Molecular Docking: This technique is crucial for predicting the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. nih.gov It has been used to study thiourea derivatives as potential inhibitors of targets like bacterial tyrosinase and prostate-specific membrane antigen (PSMA). mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These predictive models can guide the design of new derivatives with enhanced potency. nih.gov
Pharmacological and Toxicological Prediction: In silico tools can predict various pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological profiles. mdpi.com This early-stage assessment helps in identifying candidates with favorable drug-like properties and low potential for toxicity. bohrium.commdpi.com
The table below illustrates the application of various computational tools in the study of thiourea derivatives.
| Computational Method | Application | Studied System |
| Density Functional Theory (DFT) | Geometric optimization, FMO analysis | Phenylthiourea derivatives |
| Molecular Docking | Binding mode and affinity prediction | Thiourea derivatives with E. coli DNA gyrase B |
| QSAR | Predicting ligand affinity | Glutamate thiourea derivatives for PSMA |
| ADMET Prediction | In silico toxicology and pharmacokinetics | Tetrazole derivatives from thiourea precursors |
By integrating these advanced computational methodologies, researchers can rationally design novel N-Pentan-3-ylthiourea derivatives with optimized properties for specific applications, significantly reducing the time and resources required for experimental work.
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing (Pentan-3-yl)thiourea in synthetic chemistry?
To confirm the structure and purity of synthesized this compound, employ a combination of techniques:
- Infrared (IR) spectroscopy : Identify functional groups such as ν(N-H) (~3179 cm⁻¹), ν(C=S) (~1190 cm⁻¹), and ν(C=O) (if applicable, ~1708 cm⁻¹) .
- Elemental analysis : Verify empirical composition (e.g., carbon, hydrogen, nitrogen, sulfur content) to align with theoretical values (Table 1 in ).
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve alkyl/aryl proton environments and confirm substituent positions.
Q. How does the solubility profile of this compound influence its experimental applications?
this compound exhibits moderate solubility in polar solvents like water (137 g/L at 20°C) and ethanol, making it suitable for reactions in protic media. For non-polar systems, solvents such as DMSO or DMF may be required. Solubility data should guide solvent selection for kinetic studies or biological assays .
Q. What are the key considerations for optimizing the synthesis of this compound derivatives?
- Reaction conditions : Use refluxing ethanol or methanol to facilitate thiourea formation via amine-isothiocyanate coupling.
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity.
- Functional group compatibility : Ensure protecting groups (e.g., acetyl, sulfonyl) are stable under reaction conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in pharmacological data (e.g., apoptosis induction vs. cytotoxicity thresholds) may arise from:
- Structural variations : Minor substituent changes (e.g., aryl vs. alkyl groups) alter binding to targets like Bcl-2 or cytochrome c .
- Experimental models : Validate findings across multiple cell lines (e.g., cancer vs. normal cells) and in vivo systems to assess specificity.
- Dosage optimization : Conduct dose-response curves to distinguish therapeutic vs. toxic effects .
Q. What methodologies are effective for studying the structure-activity relationship (SAR) of this compound analogs?
- Computational modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Crystallography : Employ SHELXL for small-molecule refinement to resolve 3D conformations and hydrogen-bonding networks .
- Bioassay-guided fractionation : Isolate active metabolites and correlate substituents (e.g., electron-withdrawing groups) with activity .
Q. How can this compound be utilized in trace metal analysis or environmental chemistry?
- Chelation studies : Thiourea derivatives selectively bind metals (e.g., Au, Ag) via sulfur coordination. Optimize pH and ligand concentration to enhance metal recovery in ore leaching .
- Sensor development : Functionalize nanoparticles with this compound for colorimetric detection of heavy metals (e.g., Hg²⁺) .
Q. What experimental strategies mitigate the toxicity risks of this compound in pharmacological studies?
- In vitro detoxification assays : Measure glutathione depletion or ROS generation to assess oxidative stress.
- Metabolite profiling : Use GC/MS or LC-MS to identify toxic intermediates (e.g., ethylenethiourea) and modify substituents to reduce bioactivation .
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
